

N-allyl-2-chloropropanamide: A Comprehensive Spectroscopic Analysis

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Compound of Interest

Compound Name: **N-allyl-2-chloropropanamide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **N-allyl-2-chloropropanamide**, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive analysis based on the well-established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, supported by data from analogous structures.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **N-allyl-2-chloropropanamide**. These predictions are derived from the analysis of its constituent functional groups—an allyl group, a secondary amide, and a chloropropionyl moiety—and comparison with known spectral data of related compounds.

Table 1: Predicted ^1H NMR Spectral Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1' (CH ₃)	~ 1.6 - 1.8	Doublet	~ 7
H-2' (CHCl)	~ 4.4 - 4.6	Quartet	~ 7
N-H	~ 6.0 - 7.5	Broad Singlet	-
H-1 (NCH ₂)	~ 3.9 - 4.1	Triplet of Doublets	~ 6, ~ 1.5
H-2 (CH=)	~ 5.8 - 6.0	Multiplet	-
H-3a (=CH ₂)	~ 5.1 - 5.2	Doublet of Quartets (cis)	~ 10, ~ 1.5
H-3b (=CH ₂)	~ 5.2 - 5.3	Doublet of Quartets (trans)	~ 17, ~ 1.5

Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Chemical Shift (δ , ppm)
C-1' (CH ₃)	~ 20 - 25
C-2' (CHCl)	~ 55 - 60
C=O (Amide)	~ 170 - 175
C-1 (NCH ₂)	~ 42 - 47
C-2 (CH=)	~ 132 - 136
C-3 (=CH ₂)	~ 115 - 120

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Absorption Range (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium
C-H Stretch (sp ²)	3010 - 3100	Medium
C-H Stretch (sp ³)	2850 - 3000	Medium
C=O Stretch (Amide I)	1630 - 1690	Strong
N-H Bend (Amide II)	1510 - 1570	Medium
C=C Stretch	1620 - 1680	Variable
C-Cl Stretch	600 - 800	Strong

Table 4: Predicted Mass Spectrometry Data

Ion Type	Predicted m/z	Notes
[M] ⁺	147/149	Molecular ion peak with isotopic pattern for Chlorine (³⁵ Cl/ ³⁷ Cl in ~3:1 ratio).
[M+H] ⁺	148/150	Protonated molecular ion, commonly observed in ESI.
[M+Na] ⁺	170/172	Sodium adduct, also common in ESI.
Fragment	112	Loss of Chlorine radical (Cl [•]).
Fragment	91	McLafferty rearrangement product or loss of allyl group.
Fragment	57	Allyl cation ([C ₃ H ₅] ⁺).
Fragment	41	Propargyl cation ([C ₃ H ₃] ⁺).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **N-allyl-2-chloropropanamide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[1] The sample should be free of particulate matter; filtration through a small cotton or glass wool plug into a clean, dry NMR tube is recommended.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set an appropriate spectral width and number of scans.
 - Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).^[2]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum to obtain singlets for each unique carbon environment.
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .^[1]
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

- KBr Pellet (for solids): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.
- Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl_4 , CHCl_3) and place in a solution cell.[3]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or salt plates/solvent).
 - Place the sample in the instrument and record the sample spectrum.
 - The instrument software will automatically subtract the background to produce the final spectrum.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[4] The region above 1500 cm^{-1} is typically used for functional group identification, while the region below 1500 cm^{-1} (the "fingerprint region") is unique to the molecule as a whole.[4]

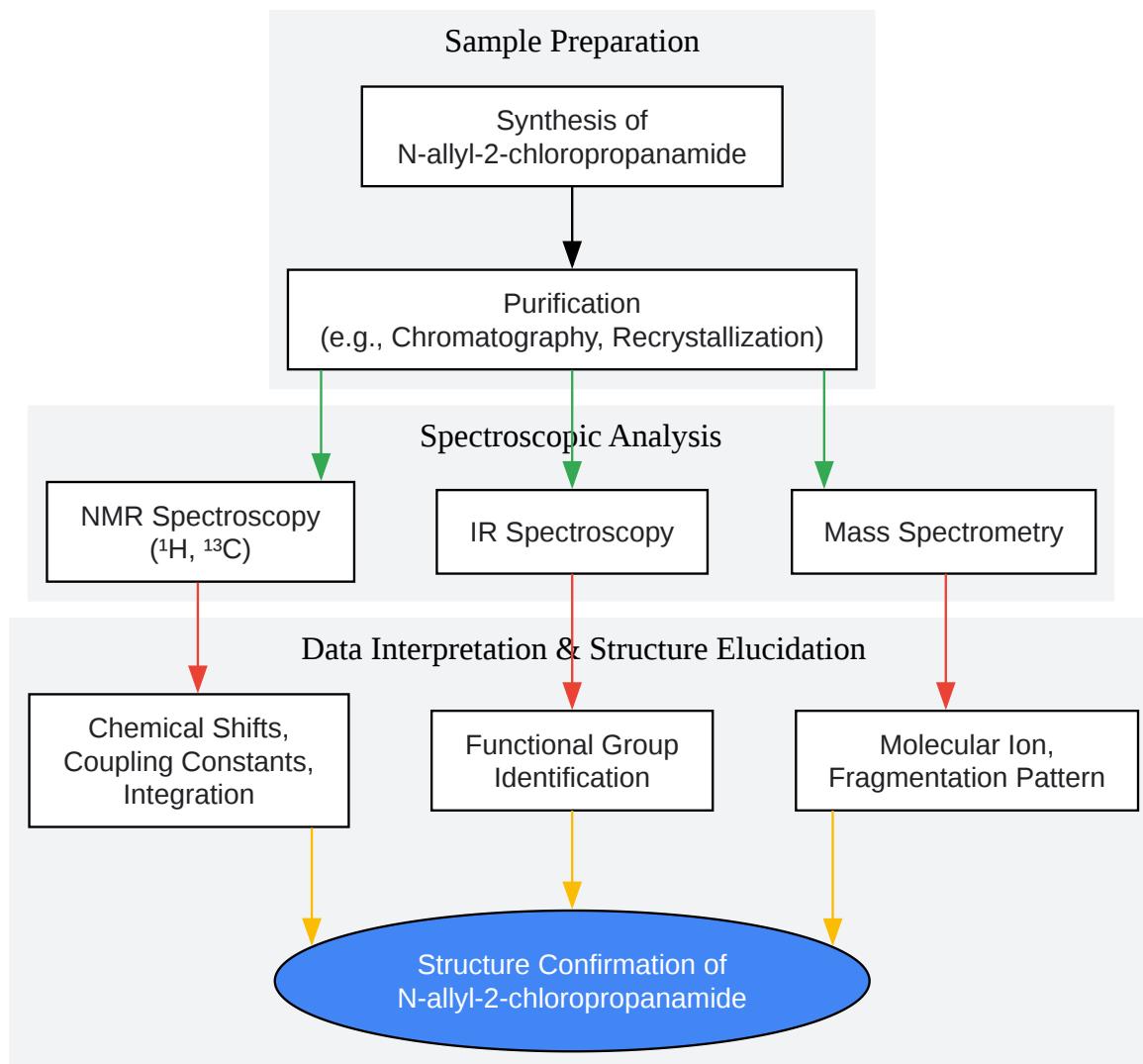
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).[5] For electrospray ionization (ESI), the addition of a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium hydroxide) for negative ion mode can enhance ionization.[5]
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Acquisition:
 - Introduce the sample into the ion source. In ESI, this is typically done via direct infusion with a syringe pump or through a liquid chromatography (LC) system.[5][6]

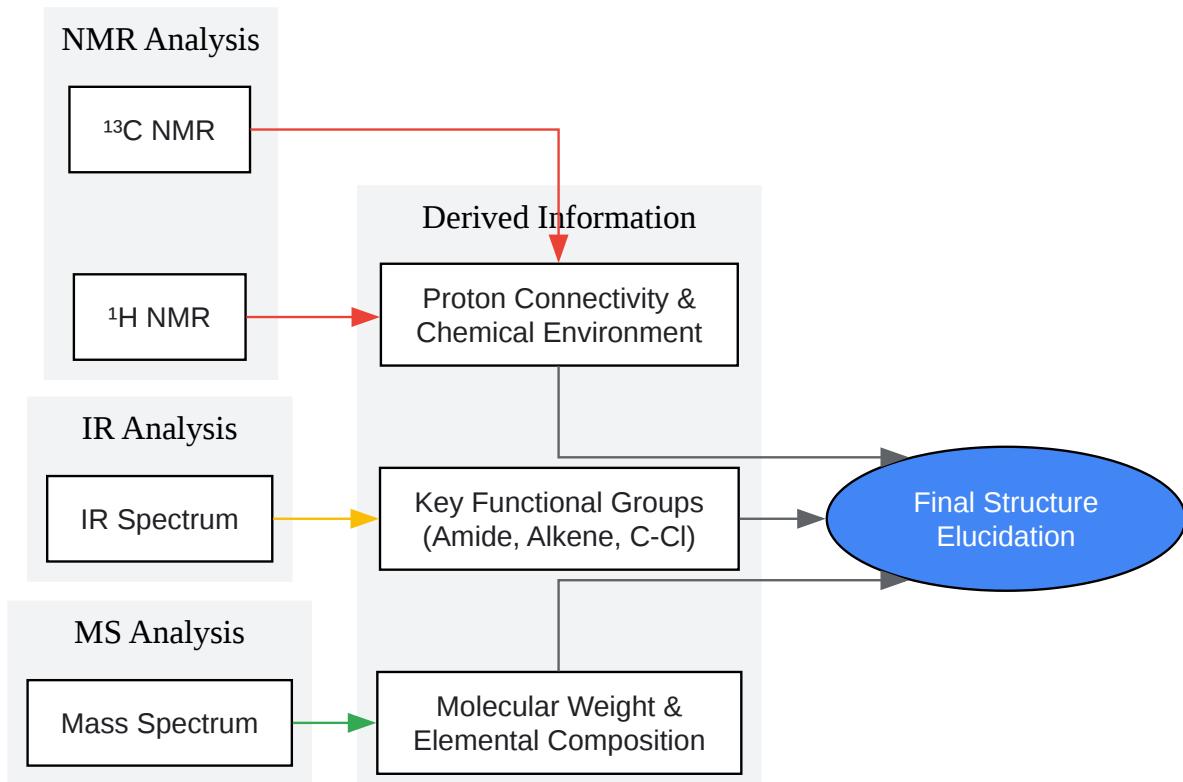
- The sample is ionized in the source, and the resulting ions are transferred to the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl) should be evident for any chlorine-containing fragments.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **N-allyl-2-chloropropanamide**.

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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **N-allyl-2-chloropropanamide**.



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Caption: Logical relationship between different spectroscopic techniques and the information derived for structural elucidation.

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